molecular formula C8H11ClN2O B3058533 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine CAS No. 89966-83-6

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine

Cat. No. B3058533
CAS RN: 89966-83-6
M. Wt: 186.64 g/mol
InChI Key: FOKCMSOWTSCJSY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and has a molecular formula of C9H12ClN2O.

Scientific Research Applications

1. Organic Chemistry Synthesis and Reactions

  • Pyrimidine Derivatives Synthesis : 2, 6-dimethyl-4-phenylpyrimidine 1-oxide reacts with phosphoryl chloride to give 4-chloromethyl-2-methyl-6-phenylpyrimidine, highlighting the role of 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine in synthesizing pyrimidine derivatives (Sakamoto et al., 1983).
  • Solubility Studies : The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents has been extensively studied, providing insights into its physical properties and potential applications in chemical processes (Yao et al., 2017).

properties

IUPAC Name

2-(chloromethyl)-4-ethyl-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-6-4-8(12-2)11-7(5-9)10-6/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKCMSOWTSCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522512
Record name 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine

CAS RN

89966-83-6
Record name 2-(Chloromethyl)-4-ethyl-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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